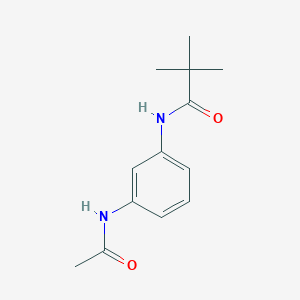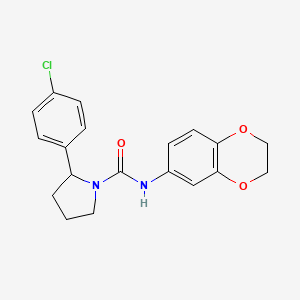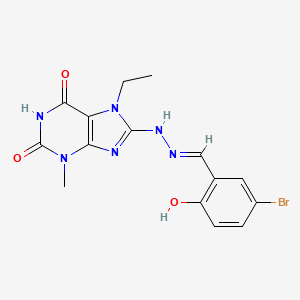
N-(3-acetamidophenyl)-2,2-dimethylpropanamide
描述
N-(3-acetamidophenyl)-2,2-dimethylpropanamide is an organic compound with a complex structure that includes an acetamido group attached to a phenyl ring, which is further connected to a dimethylpropanamide moiety
作用机制
Target of Action
The primary target of N-(3-acetamidophenyl)-2,2-dimethylpropanamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever .
Mode of Action
This compound interacts with its targets by inhibiting the COX enzymes . It is a weak inhibitor of prostaglandin synthesis in vitro and appears to have very little anti-inflammatory activity . The compound’s metabolite, N-acylphenolamine (AM404) , acts on the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 receptors in the brain . This interaction results in analgesic effects .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway by inhibiting the COX enzymes . This inhibition reduces the levels of prostaglandin metabolites . Additionally, the compound’s metabolite, AM404, influences the endocannabinoid system by acting on the TRPV1 and cannabinoid 1 receptors .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are complex. It is metabolized to p-aminophenol , which crosses the blood-brain barrier and gets metabolized by fatty acid amide hydrolase to yield N-acylphenolamine (AM404) . The clearance of the compound indicates that the median molar dose fraction converted to acetaminophen-sulphate and N-acetyl-p-benzoquinone imine is 0.8% and 0.06%, respectively .
Result of Action
The action of this compound results in potent analgesic and antipyretic effects . The compound’s metabolite, AM404, induces analgesia via TRPV1 receptors on terminals of C-fibers in the spinal dorsal horn . This action contributes to the compound’s analgesic effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2,2-dimethylpropanamide typically involves the acylation of 3-acetamidophenol with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
N-(3-acetamidophenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
N-(3-acetamidophenyl)-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of polymers and other advanced materials.
相似化合物的比较
Similar Compounds
3-Acetamidophenol: A simpler analog with similar functional groups but lacking the dimethylpropanamide moiety.
Acetanilide: Another related compound with an acetamido group attached to a phenyl ring.
Uniqueness
N-(3-acetamidophenyl)-2,2-dimethylpropanamide is unique due to the presence of the dimethylpropanamide moiety, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
属性
IUPAC Name |
N-(3-acetamidophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(16)14-10-6-5-7-11(8-10)15-12(17)13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUOYQIWKGKBBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219553 | |
| Record name | Propanamide, N-[3-(acetylamino)phenyl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521300-04-9 | |
| Record name | Propanamide, N-[3-(acetylamino)phenyl]-2,2-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521300-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N-[3-(acetylamino)phenyl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclopropyl-2-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxybenzamide](/img/structure/B6113018.png)
![2-(1-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6113019.png)
![3,3-Dimethyl-5-({6-methyl-3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid](/img/structure/B6113020.png)
![5-[1-(2,2-dimethylpropyl)-2-pyrrolidinyl]-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B6113025.png)
![9-(4-fluorophenyl)-7-(2-furylmethyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6113029.png)
![[4-(2-Adamantyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B6113037.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B6113047.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6113066.png)
![1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6113070.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[3-(methylthio)propanoyl]-2-piperidinecarboxamide](/img/structure/B6113081.png)

![2-({4-[(1H-indol-3-ylmethylene)amino]-4H-1,2,4-triazol-3-yl}thio)ethanol](/img/structure/B6113096.png)
